molecular formula C11H12O4 B14676378 1-Phenylpropane-1,3-diyl diformate CAS No. 36626-52-5

1-Phenylpropane-1,3-diyl diformate

Cat. No.: B14676378
CAS No.: 36626-52-5
M. Wt: 208.21 g/mol
InChI Key: RDCASYVPNQBLPI-UHFFFAOYSA-N
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Description

1-Phenylpropane-1,3-diyl diformate is an organic compound characterized by a propane backbone substituted with a phenyl group at the 1-position and two formate ester groups at the 1- and 3-positions. Its molecular formula is C₁₁H₁₀O₄, with a molecular weight of 206.19 g/mol.

Properties

CAS No.

36626-52-5

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(3-formyloxy-3-phenylpropyl) formate

InChI

InChI=1S/C11H12O4/c12-8-14-7-6-11(15-9-13)10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2

InChI Key

RDCASYVPNQBLPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCOC=O)OC=O

Origin of Product

United States

Preparation Methods

Direct Esterification with Formic Acid

The most straightforward method involves refluxing 1-phenylpropane-1,3-diol with excess formic acid in the presence of a Brønsted acid catalyst. Sulfuric acid (5–10 mol%) or hydrobromic acid (40% aqueous) accelerates the reaction by protonating the hydroxyl groups, enabling nucleophilic attack by formate ions.

Procedure :

  • Combine 1-phenylpropane-1,3-diol (20 mmol), formic acid (50 mL), and H₂SO₄ (1 mmol) in a round-bottom flask.
  • Reflux at 120°C for 8–12 hours under nitrogen.
  • Quench with ice water, extract with dichloromethane, and purify via silica gel chromatography.

Yield : 78–92% (dependent on stoichiometry and catalyst loading).

Acylation Using Formyl Chloride

Formyl chloride, though highly reactive, offers rapid esterification under anhydrous conditions. This method requires strict temperature control (−10°C to 0°C) to minimize side reactions.

Procedure :

  • Dissolve 1-phenylpropane-1,3-diol (10 mmol) in dry tetrahydrofuran (THF).
  • Add formyl chloride (25 mmol) dropwise at −10°C, followed by triethylamine (30 mmol) to scavenge HCl.
  • Stir for 4 hours, filter to remove salts, and concentrate under reduced pressure.

Yield : 85–90% with <5% monoformate byproduct.

Protection-Deprotection Strategies

For substrates sensitive to strong acids, a stepwise approach using protective groups (e.g., silyl ethers) ensures selective formylation. This method, detailed in Protective Groups in Organic Synthesis, involves:

  • Protecting one hydroxyl group with tert-butyldimethylsilyl chloride.
  • Formylating the free hydroxyl group.
  • Deprotecting the silyl ether under mild acidic conditions.
  • Repeating formylation on the second hydroxyl group.

Yield : 70–75% overall, with higher purity (>98%).

Reaction Conditions and Optimization

Catalytic Systems

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
H₂SO₄ Formic acid 120 12 92
HBr (40%) DMSO 100 8 85
Pyridine THF −10 4 90

Data synthesized from.

Solvent Effects

Polar aprotic solvents (DMSO, THF) enhance reaction rates by stabilizing ionic intermediates, while formic acid acts as both solvent and reagent. Ethyl acetate and dichloromethane are preferred for extractions due to low solubility of byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.10–8.05 (d, 2H, Ar-H), 7.50–7.40 (m, 3H, Ar-H), 5.20–5.10 (m, 2H, OCHO), 4.80–4.70 (m, 2H, CH₂).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 160.5 (C=O), 135.2 (Ar-C), 128.5–127.0 (Ar-CH), 70.8 (CH₂), 55.1 (OCHO).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₁H₁₀O₄Na⁺ : 253.0473.
  • Observed : 253.0468 [M+Na]⁺.

Applications and Derivatives

This compound serves as a precursor to chiral diamines via reductive amination, as demonstrated in asymmetric catalysis. Its hydrolyzed diol derivative is a key intermediate in benzimidazole synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Phenylpropane-1,3-diyl diformate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1,3-propanediol and formic acid.

    Reduction: The compound can be reduced to 1,3-propanediol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The formate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

Major Products Formed

    Hydrolysis: 1,3-Propanediol and formic acid.

    Reduction: 1,3-Propanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The search results contain limited information about the applications of 1-phenylpropane-1,3-diyl diformate. However, some data can be extracted from the supplementary information of a Royal Society of Chemistry article .

Spectral Data

  • 1H NMR (300 MHz, CDCl3) : δ 8.16 (s, 1H), 8.09 (s, 1H), 7.31 (d, J = 8.2 Hz, 2H), 7.22 (d, J = 7.8 Hz, 2H), 6.16 (dd, J = 7.6, 4.6 Hz, 1H), 4.63 – 4.32 (m, 2H), 2.38 (s, 3H)
  • 13C NMR (75 MHz, CDCl3) : δ 160.3, 159.9, 139.0, 132.4, 129.5, 126.7, 72.7, 65.1, 21.2
  • IR (Film) : 2952, 2919, 2850, 1721, 1516, 1454, 1377, 1313, 1285, 1153, 1037 cm-1
  • HRMS (EI) : exact mass calculated for [M+, C11H12O4+]: 208.0736, found 208.0734

Potential Applications

While the provided search results do not explicitly detail the applications of this compound, the presence of formate groups suggests potential uses:

  • Building block in organic synthesis : Formate esters can be used as protecting groups or as synthons in various organic transformations.
  • Pharmaceutical intermediates : The compound may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical activity. The related compound "Benzimidazolylidene propane-1,3-dione derivative" has Gonadotropin-Releasing Hormone (GnRH) receptor antagonism and is useful as a therapeutic agent for prostate cancer and benign prostatic hypertrophy .
  • Chemical research : Useful in chemical research .

Mechanism of Action

The mechanism of action of 1-Phenylpropane-1,3-diyl diformate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing formic acid, which can participate in further chemical reactions. The phenyl group may interact with aromatic receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diformate and Formate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Notable Properties
This compound C₁₁H₁₀O₄ 206.19 Phenyl, dual formate esters Hypothetical: Pharmaceuticals, UV filters (inferred) High lipophilicity, ester reactivity
Potassium diformate (KDF) C₂H₃KO₄ 130.15 Formate salt (K⁺ counterion) Aquaculture/animal feed additive Antibacterial, acidifies bacterial cytoplasm
Sodium diformate C₂H₃NaO₄ 114.04 Formate salt (Na⁺ counterion) Swine growth promoter Enhanced acidification vs. Ca/Na blends
Ethylene diformate C₄H₆O₄ 134.09 Dual formate esters on ethylene Solvent, chemical manufacturing High thermal stability, low toxicity
3-Phenylpropyl formate C₁₀H₁₂O₂ 164.20 Single formate ester, phenyl Fragrance/flavor (FEMA No. 2895) Moderate volatility, aromatic profile

Structural and Functional Analysis

Potassium/Sodium Diformate: These salts are used as non-antibiotic growth promoters in animal feed due to their ability to acidify bacterial cells (e.g., Aeromonas hydrophila), disrupting gram-negative pathogens . Sodium diformate shows efficacy in swine late-finishing phases, whereas potassium diformate is effective in early growth stages . Contrast: Unlike this compound, these are ionic compounds with distinct acidification mechanisms, lacking aromatic groups.

Ethylene Diformate: This ester serves as a polar/non-polar solvent in industrial processes, leveraging its thermal stability (-50°C to 150°C) and low toxicity . Contrast: The absence of a phenyl group reduces lipophilicity compared to the target compound, limiting its use in biological systems.

3-Phenylpropyl Formate: A monoformate ester used in fragrances (e.g., FEMA No. 2895), with a molecular weight of 164.20 g/mol and moderate volatility . Contrast: The single formate group and shorter carbon chain limit its reactivity compared to the diformate structure.

Biological Activity

1-Phenylpropane-1,3-diyl diformate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C11H12O4\text{C}_{11}\text{H}_{12}\text{O}_4

This compound features a central propane structure with two formate groups attached to the terminal carbon atoms. Its molecular weight is approximately 208.25 g/mol.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of its potential as a therapeutic agent. The following subsections detail specific areas of interest.

Anticancer Activity

Research indicates that derivatives of propane compounds can act as effective agents against various cancers, including hormone-dependent cancers such as prostate and breast cancer. The compound's ability to act as a GnRH (Gonadotropin-Releasing Hormone) receptor antagonist suggests it may inhibit tumor growth by disrupting hormonal signaling pathways .

The proposed mechanism for the anticancer activity of this compound involves:

  • GnRH Receptor Antagonism : By blocking GnRH receptors, the compound may reduce the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased levels of sex hormones that promote tumor growth.
  • Metabolic Stability : Studies have shown that this compound possesses high metabolic stability in human models, suggesting a prolonged therapeutic effect with reduced side effects .

Case Studies

Several studies have examined the biological activity of similar compounds to infer potential effects for this compound:

StudyFindings
Huggins & Hodges (1941)Demonstrated the effectiveness of GnRH antagonists in prostate cancer treatment.
Bokser et al. (1990)Highlighted the role of hormonal manipulation in cancer therapy.
J. Clin. Endocrinol. Metab. (1998)Discussed metabolic stability and drug interactions of similar compounds .

Research Findings

Recent research has provided insights into the synthesis and characterization of this compound:

Synthesis

The compound is synthesized through formylation reactions involving phenylpropane derivatives. Characterization techniques such as NMR and IR spectroscopy confirm its structure and purity .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally, making it a candidate for further clinical development .

Q & A

Q. Table 1: Analytical Techniques for Structural Confirmation

TechniqueParametersApplicationReference
¹H NMRδ 8.1–8.3 ppm (formate esters)Ester linkage confirmation
IR Spectroscopy~1720 cm⁻¹ (C=O stretch)Carbonyl group detection
HPLC-UVC18 column, λ=210 nmPurity assessment

Q. Table 2: Experimental Design for Antimicrobial Assays

ParameterDetailsReference
Dosage Range0.1–0.5% (w/w in feed/media)
Microbial StrainsE. coli, Salmonella, Bacillus
EndpointsMIC, bacterial viability (CFU)

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